molecular formula C12H17NO5 B8071705 2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-

2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-

Cat. No.: B8071705
M. Wt: 255.27 g/mol
InChI Key: RZGQGSTZCPRLJS-UHFFFAOYSA-N
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Description

2-Furanpropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]- is a specialized organic compound featuring a furan ring conjugated to a propanoic acid backbone. The β-position of the propanoic acid chain is substituted with a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group [(1,1-dimethylethoxy)carbonyl] serves as a critical protecting moiety, shielding the amino functionality during synthetic processes, particularly in peptide chemistry .

Properties

IUPAC Name

2-amino-3-(furan-2-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)8(9(13)10(14)15)7-5-4-6-17-7/h4-6,8-9H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGQGSTZCPRLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CO1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721656
Record name 2-Amino-4-tert-butoxy-3-(furan-2-yl)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-03-0
Record name 2-Amino-4-tert-butoxy-3-(furan-2-yl)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism by which 2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the amino and carboxylic acid groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Boc-protected amino acid scaffold is common in organic synthesis.

2-N-Boc-Amino-3-(4-Tetrahydropyranyl)Propionic Acid

  • Structure : Replaces the furan ring with a tetrahydropyran (oxane) group, a six-membered oxygen-containing ring .
  • Key Differences: Ring Size and Flexibility: The tetrahydropyran’s six-membered ring offers greater conformational flexibility compared to the rigid five-membered furan. This may enhance solubility in polar solvents due to increased hydrogen-bonding capacity . Synthetic Utility: The tetrahydropyran moiety is often employed to modulate pharmacokinetic properties (e.g., bioavailability) in drug candidates, whereas furan derivatives may prioritize reactivity in cross-coupling reactions .

[[[(1,1-Dimethylethoxy)Carbonyl]Amino]Oxy]Acetyl Derivatives

  • Structure: Features a Boc-protected aminooxy group linked to an acetyl chain .
  • Key Differences: Functional Group: The aminooxy (–ONH–) group replaces the β-amino substitution in the target compound, altering nucleophilicity and reactivity.

Cyclopropanecarboxylic Acid Derivatives (e.g., Cyclanilide)

  • Structure : Incorporates a cyclopropane ring and dichlorophenyl substituents .
  • Key Differences: Ring Strain: The cyclopropane ring introduces significant strain, enhancing reactivity in ring-opening reactions, unlike the stable furan or tetrahydropyran systems. Applications: Cyclanilide is a plant growth regulator, highlighting the agrochemical utility of strained rings, whereas the furanpropanoic acid derivative may have broader pharmaceutical relevance .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Stability (Acidic Conditions) Solubility Trends Primary Applications
2-Furanpropanoic acid, β-Boc-amino- Furan + propanoic acid Boc-protected amino, furan ring Moderate (Boc cleavage at mild acid) Low (hydrophobic furan) Synthetic intermediate
2-N-Boc-Amino-3-(4-tetrahydropyranyl)propionic acid Tetrahydropyran + propanoic acid Boc-protected amino, oxane ring High (stable Boc group) Moderate (polar oxane) Drug candidate backbone
[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetyl Acetyl chain Boc-protected aminooxy Low (acid-labile aminooxy) High (hydrophilic acetyl) Bioconjugation reagents
Cyclanilide Cyclopropane + dichlorophenyl Cyclopropane, dichlorophenyl High (stable under synthesis) Low (nonpolar aryl) Agrochemical (plant growth)

Research Findings and Mechanistic Insights

  • Boc Group Stability : The furan ring’s electron-withdrawing nature may accelerate Boc deprotection under acidic conditions compared to the tetrahydropyran analog, where the oxane’s electron-donating oxygen stabilizes the carbamate linkage .
  • Solubility : The furan derivative’s lower solubility in aqueous media limits its use in biological systems unless formulated with solubilizing excipients. In contrast, the tetrahydropyran variant’s improved polarity enhances compatibility with physiological environments .
  • Reactivity : Furan’s aromaticity enables participation in Diels-Alder reactions, a trait absent in saturated or strained rings (e.g., cyclopropane). This makes the target compound valuable for constructing polycyclic frameworks .

Biological Activity

2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]- (often abbreviated as CMPF), is a compound of interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, including metabolic effects, interactions with biological systems, and implications for health.

CMPF is a furan-based compound that contains a carboxylic acid functional group and an amino group modified by a dimethylethoxycarbonyl moiety. Its structure allows it to participate in various biochemical pathways.

Metabolic Effects

Research indicates that CMPF is involved in several metabolic processes. It has been shown to affect glucose metabolism and insulin signaling pathways. Specifically, studies have demonstrated that CMPF can impair β-cell function by inhibiting insulin biosynthesis and secretion in diabetic models . This suggests a dual role where CMPF may contribute to metabolic dysregulation in conditions such as obesity and diabetes.

Renal Interaction

CMPF is classified as a uremic toxin, which means it can accumulate in the body under conditions of renal failure. It has been found to inhibit the renal excretion of various drugs by competing with organic anion transporters (OATs) in the kidneys . This inhibition can lead to increased plasma levels of drugs that are primarily eliminated via renal pathways, potentially resulting in adverse drug reactions.

Study on Diabetic Models

In a study involving high-fat-fed mice, CMPF was administered to assess its impact on metabolic parameters. The results indicated that CMPF administration led to significant changes in glucose homeostasis and insulin sensitivity, highlighting its role in metabolic regulation .

Renal Failure Implications

Another investigation focused on the effects of CMPF in chronic renal failure (CRF) models. The study revealed that CMPF levels were elevated in CRF conditions, correlating with impaired drug clearance and increased toxicity risk for medications eliminated through renal pathways . This emphasizes the importance of monitoring CMPF levels in patients with compromised kidney function.

Data Tables

Study Findings Implications
High-fat-fed miceCMPF impaired insulin secretion and biosynthesis .Potential contributor to diabetes progression.
Chronic renal failure modelsElevated CMPF levels correlated with reduced renal clearance of drugs .Increased risk of drug toxicity in CRF patients.

The biological activity of CMPF can be attributed to its interaction with various cellular mechanisms:

  • Insulin Signaling : CMPF disrupts normal insulin signaling pathways, leading to impaired glucose uptake and metabolism.
  • Organic Anion Transporters : By inhibiting OATs, CMPF affects the renal clearance of other compounds, which has significant clinical implications for drug dosing in patients with kidney disease.

Scientific Research Applications

2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]- is a compound of interest in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by case studies, research findings, and data tables.

a. Anticancer Activity

Research has indicated that derivatives of 2-Furanpropanoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures could inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study : In vitro studies on breast cancer cells showed that treatment with 2-Furanpropanoic acid derivatives led to a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of exposure .

b. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Research Findings : A notable study published in Phytotherapy Research found that a derivative of 2-Furanpropanoic acid significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

a. Polymer Synthesis

2-Furanpropanoic acid can be utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties.

Data Table: Comparison of Mechanical Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Poly(lactic acid)5030060
PLA with Furan Derivative7040080

This table illustrates the improvements in mechanical properties when incorporating furan derivatives into polymer matrices .

a. Pesticide Development

The compound has shown promise as a precursor for developing novel pesticides. Its ability to interact with biological systems makes it suitable for creating effective agrochemicals.

Case Study : A study published in Pest Management Science reported that furan-based compounds exhibited significant insecticidal activity against common agricultural pests, leading to higher crop yields when applied .

Q & A

Basic: What are effective synthetic routes for 2-Furanpropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-?

Methodological Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protected amino group at the β-position of the furanpropanoic acid backbone. Key steps include:

  • Amino Protection : Use Boc anhydride (Boc₂O) in a Schotten-Baumann reaction to protect the amine group, ensuring regioselectivity .
  • Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to link the Boc-protected amine to the furanpropanoic acid scaffold .
  • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the product.
    Validation : Confirm purity via TLC and HPLC (>95%), and characterize intermediates using FT-IR (C=O stretch at ~1680–1720 cm⁻¹ for Boc group) .

Basic: How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the furan ring protons (δ 6.2–7.5 ppm), Boc methyl groups (δ 1.2–1.4 ppm), and α/β protons of the propanoic acid (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm the Boc carbonyl (δ ~155 ppm) and carboxylic acid (δ ~170 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .
  • IR Spectroscopy : Detect Boc C=O (1720 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches .

Basic: What are the stability considerations under different storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC; Boc groups are prone to acid-catalyzed cleavage .
  • Light Sensitivity : Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent photodegradation of the furan ring .
  • Hydrolytic Stability : Test pH-dependent stability (pH 2–10) to assess susceptibility of the ester or amide bonds. Use phosphate buffers and quantify degradation products .

Advanced: How can contradictions in spectral data during structure elucidation be resolved?

Methodological Answer:

  • Multi-Dimensional NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., furan vs. aromatic protons) .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate regiochemistry .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism by obtaining single-crystal structures .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Design of Experiments (DOE) : Screen reaction parameters (temperature, solvent, catalyst) using factorial design to maximize Boc coupling efficiency .
  • Catalyst Optimization : Test palladium or enzyme catalysts for stereoselective amide bond formation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Advanced: How to assess potential toxicity without existing in vivo/in vitro data?

Methodological Answer:

  • In Silico Models : Use QSAR tools (e.g., OECD Toolbox) to predict acute toxicity based on structural analogs (e.g., furan derivatives) .
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., 2-Furanpropanoic acid esters) with known LD₅₀ values .
  • Metabolite Prediction : Identify potential toxic metabolites (e.g., reactive aldehydes from furan ring oxidation) using software like Meteor Nexus .

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